molecular formula C19H10Cl3NO B11681230 (2Z)-2-(4-chlorophenyl)-3-[5-(2,3-dichlorophenyl)furan-2-yl]prop-2-enenitrile

(2Z)-2-(4-chlorophenyl)-3-[5-(2,3-dichlorophenyl)furan-2-yl]prop-2-enenitrile

Cat. No.: B11681230
M. Wt: 374.6 g/mol
InChI Key: AYAICADAQURTQD-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-2-(4-chlorophenyl)-3-[5-(2,3-dichlorophenyl)furan-2-yl]prop-2-enenitrile is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a dichlorophenyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(4-chlorophenyl)-3-[5-(2,3-dichlorophenyl)furan-2-yl]prop-2-enenitrile typically involves multiple steps, starting with the preparation of the furan ring and the chlorophenyl groups. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(4-chlorophenyl)-3-[5-(2,3-dichlorophenyl)furan-2-yl]prop-2-enenitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Sodium methoxide, other nucleophiles.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of (2Z)-2-(4-chlorophenyl)-3-[5-(2,3-dichlorophenyl)furan-2-yl]prop-2-enenitrile involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-2-(4-chlorophenyl)-3-[5-(2,3-dichlorophenyl)furan-2-yl]prop-2-enenitrile is unique due to its specific combination of chlorophenyl and furan groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C19H10Cl3NO

Molecular Weight

374.6 g/mol

IUPAC Name

(Z)-2-(4-chlorophenyl)-3-[5-(2,3-dichlorophenyl)furan-2-yl]prop-2-enenitrile

InChI

InChI=1S/C19H10Cl3NO/c20-14-6-4-12(5-7-14)13(11-23)10-15-8-9-18(24-15)16-2-1-3-17(21)19(16)22/h1-10H/b13-10+

InChI Key

AYAICADAQURTQD-JLHYYAGUSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)/C=C(\C#N)/C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)C=C(C#N)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.